molecular formula C8H5NO3 B071481 Furo[3,2-c]pyridine-4-carboxylic acid CAS No. 190957-82-5

Furo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B071481
CAS No.: 190957-82-5
M. Wt: 163.13 g/mol
InChI Key: IZFSQLGLFJHCDL-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3 It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxylic acid group attached at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, a four-step cascade reaction involving C–H activation, Lossen rearrangement, annulation, and lactonization has been reported . This method provides a convenient and efficient route to the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Comparison with Similar Compounds

Furo[3,2-c]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

furo[3,2-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFSQLGLFJHCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442001
Record name Furo[3,2-c]pyridine-4-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-82-5
Record name Furo[3,2-c]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190957-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-4-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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